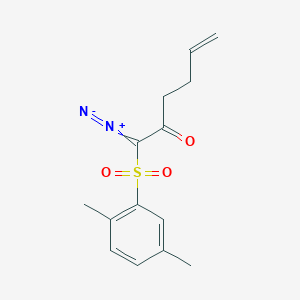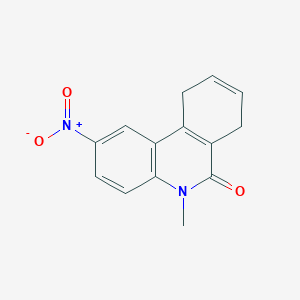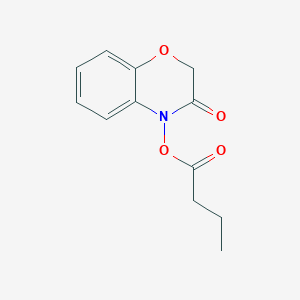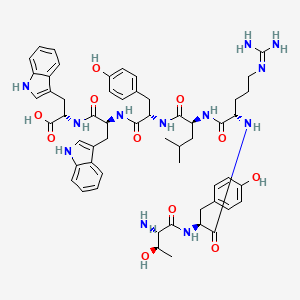
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is a chemical compound with the molecular formula C7H11ClHgN2O3 and a molecular weight of 407.24 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to a chloromercuri group and a methoxy group attached to a propyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves several steps. One common method includes the reaction of 2-methoxyalkylmercuric halides with hydrazine hydrate . This reaction proceeds through the formation of mercuri-bis-2-methoxyalkane, which decomposes to give 2-methoxyalkane radicals. These radicals may lose or gain a hydrogen atom to form 2-methoxyalkene or alkane. The reaction is carried out by dissolving the starting material in boiling alkali and then adding hydrazine hydrate, resulting in the precipitation of metallic mercury and the formation of the desired product .
Chemical Reactions Analysis
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin undergoes various chemical reactions, including:
Reduction: The compound can be reduced by hydrazine hydrate, leading to the formation of methoxyalkane radicals.
Decomposition: The compound can decompose to form methoxyalkane and metallic mercury under certain conditions.
Common reagents used in these reactions include hydrazine hydrate, alkali, and halogens. The major products formed from these reactions are methoxyalkane, methoxyalkene, and metallic mercury .
Scientific Research Applications
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin involves its interaction with biological molecules through the chloromercuri group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The methoxy group and propyl chain also play a role in the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin can be compared with other organomercurial compounds, such as:
Methylmercury: Known for its high toxicity and ability to bioaccumulate in living organisms.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the human body compared to methylmercury.
Phenylmercury: Used as a fungicide and antiseptic, with different reactivity and toxicity profiles compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for distinct chemical reactions and applications in various fields .
Properties
CAS No. |
3367-29-1 |
|---|---|
Molecular Formula |
C7H11ClHgN2O3 |
Molecular Weight |
407.22 g/mol |
IUPAC Name |
chloro-[3-(2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)4-9-6(10)3-8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,11);1H;/q;;+1/p-1 |
InChI Key |
NOGBFWIZGRISKE-UHFFFAOYSA-M |
Canonical SMILES |
COC(CN1C(=O)CNC1=O)C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)


![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
phosphane](/img/structure/B14177170.png)

![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)

![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)


![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
